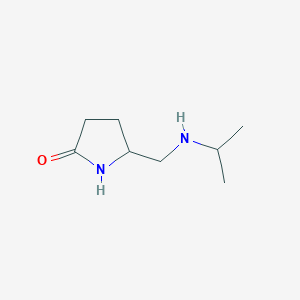
5-((异丙基氨基)甲基)吡咯烷-2-酮
描述
Molecular Structure Analysis
The molecular structure of 5-((Isopropylamino)methyl)pyrrolidin-2-one is represented by the SMILES stringO=C(CC1)NC1CNC(C)C . The InChI key for this compound is UZLLPQJPBDVCCQ-UHFFFAOYSA-N . The molecular weight of the compound is 192.69 g/mol . Physical And Chemical Properties Analysis
5-((Isopropylamino)methyl)pyrrolidin-2-one is a solid compound . The empirical formula of the compound is C8H17ClN2O .科学研究应用
化学教育
最后,由于其有趣的化学性质和多功能性,该化合物可以作为化学教育的绝佳案例研究。它可用于教授有机合成、反应机理以及结构与活性之间的关系等概念。
这些应用都利用了“5-((异丙基氨基)甲基)吡咯烷-2-酮”独特的化学结构,在科学研究中发挥特定作用,展示了该化合物在多个学科的创新潜力。 虽然当前搜索没有找到特定研究应用的例子,但基于该化合物结构的理论可能性是很有希望的 .
安全和危害
作用机制
Target of Action
Similar compounds have been found to have considerable affinity to serotonin 5-ht 1a and α 1 -adrenergic receptors .
Mode of Action
It is suggested that the compound’s interaction with its targets could lead to changes in the function of these receptors .
Biochemical Pathways
It is suggested that the compound’s interaction with serotonin 5-ht 1a and α 1 -adrenergic receptors could potentially affect related biochemical pathways .
生化分析
Biochemical Properties
5-((Isopropylamino)methyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the overall metabolic flux .
Cellular Effects
The effects of 5-((Isopropylamino)methyl)pyrrolidin-2-one on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 5-((Isopropylamino)methyl)pyrrolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a tool for biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-((Isopropylamino)methyl)pyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function .
Dosage Effects in Animal Models
The effects of 5-((Isopropylamino)methyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity. At higher doses, it can lead to toxic or adverse effects, including potential damage to cellular structures and functions. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
5-((Isopropylamino)methyl)pyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of 5-((Isopropylamino)methyl)pyrrolidin-2-one within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-((Isopropylamino)methyl)pyrrolidin-2-one is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, ultimately affecting cellular function .
属性
IUPAC Name |
5-[(propan-2-ylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)9-5-7-3-4-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMRRRDTUWKIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



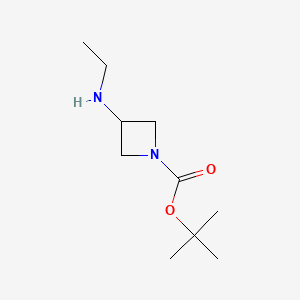
![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
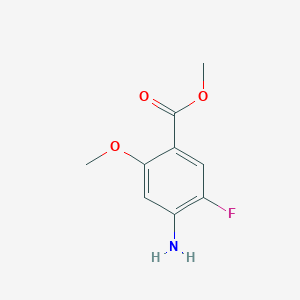
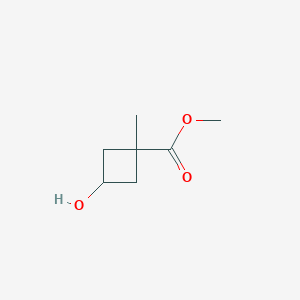
![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)
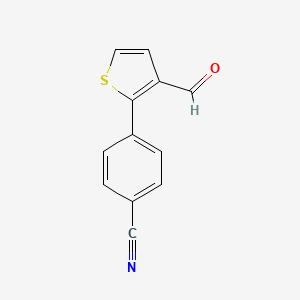
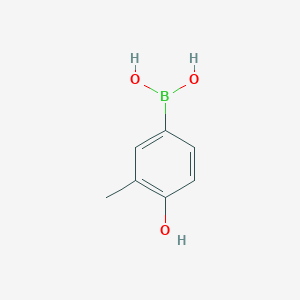
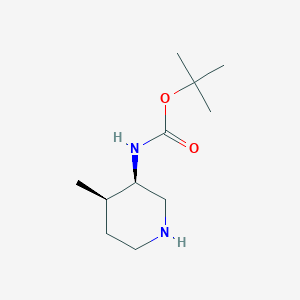
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)

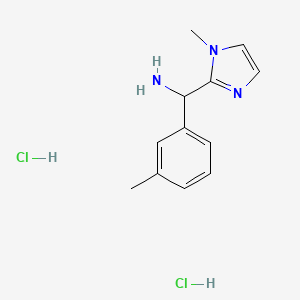
![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
